molecular formula C7H4ClNOS B12849977 3-Chloro-4-thiocyanatophenol

3-Chloro-4-thiocyanatophenol

Cat. No.: B12849977
M. Wt: 185.63 g/mol
InChI Key: DOTDXGZIPHCIRN-UHFFFAOYSA-N
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Description

3-Chloro-4-thiocyanatophenol is an organic compound with the molecular formula C7H4ClNOS It is characterized by the presence of a chlorine atom, a thiocyanate group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-thiocyanatophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 3-chlorophenol with thiocyanate ions under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or water. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-thiocyanatophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

3-Chloro-4-thiocyanatophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-thiocyanatophenol involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atom and hydroxyl group also contribute to the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-thiocyanatophenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H4ClNOS

Molecular Weight

185.63 g/mol

IUPAC Name

(2-chloro-4-hydroxyphenyl) thiocyanate

InChI

InChI=1S/C7H4ClNOS/c8-6-3-5(10)1-2-7(6)11-4-9/h1-3,10H

InChI Key

DOTDXGZIPHCIRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Cl)SC#N

Origin of Product

United States

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